molecular formula C19H24N2O4 B14989084 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B14989084
M. Wt: 344.4 g/mol
InChI Key: JQYVUKUDDMKOEA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a furan-2-yl group, a morpholin-4-yl moiety, and a 3-methylphenoxy substituent. Its structure combines heterocyclic (furan, morpholine) and aromatic (phenoxy) components, which are common in bioactive molecules targeting neurological, anti-inflammatory, or metabolic pathways .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O4/c1-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-9-24-18)21-7-10-23-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22)

InChI Key

JQYVUKUDDMKOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-furan-2-yl-2-morpholin-4-yl-ethylamine. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride .

The next step involves the reaction of the intermediate with 3-methylphenoxyacetic acid chloride in the presence of a base such as triethylamine to form the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target proteins. The phenoxyacetamide group can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Therapeutic Research

(a) NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)
  • Key Structural Differences : Replaces the furan-morpholine-ethyl chain with a 4-acetylpiperazine group attached to a phenyl ring.
  • Pharmacological Activity : Inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, and protects against osteoporosis in ovariectomized mice .
  • Advantages Over Target Compound : Well-characterized in vitro and in vivo models for bone resorption; direct therapeutic relevance to osteoporosis.
(b) Brezivaptanum (Vasopressin Receptor Antagonist)
  • Key Structural Differences: Contains a triazolone core and chlorophenyl-morpholine-ethyl substituents instead of furan and 3-methylphenoxy groups.
  • Pharmacological Activity : Acts as a vasopressin receptor antagonist, indicating utility in fluid balance disorders .
  • Advantages Over Target Compound : Validated receptor targeting with clinical implications.
(c) 2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202)
  • Key Structural Differences: Substitutes the 3-methylphenoxy group with a 2-fluorophenyl ring and lacks the furan moiety.
  • Physicochemical Properties :
    • Molecular Weight: 266.31
    • logP: 0.865
    • Polar Surface Area: 36.17 Ų
  • Research Utility : Demonstrates how fluorination and morpholine positioning influence pharmacokinetics (e.g., solubility, membrane permeability) .
(a) Anti-Exudative Acetamides ()
  • Example Compound: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-(4H)-3-yl)sulfanyl)-N-acetamide derivatives.
  • Key Structural Differences : Integrate triazole-sulfanyl groups instead of morpholine.
  • Pharmacological Activity : Exhibit anti-exudative effects comparable to diclofenac sodium (10 mg/kg dose) in preclinical models .
  • Advantages Over Target Compound : Demonstrated efficacy in inflammation models; structural diversity for SAR studies.
(b) Morpholin-2-one Derivatives ()
  • Example Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.
  • Key Structural Differences: Feature oxomorpholinone cores and isopropylphenyl substituents.
  • Synthetic Insights : Highlight the impact of acylations and sulfonylations on yield (e.g., 58% yield for acetylated derivatives) .

Key Research Findings and Trends

Morpholine’s Role: Morpholine derivatives consistently exhibit improved solubility and bioavailability compared to non-heterocyclic analogues (e.g., Y207-0202 logP = 0.865 vs. triazole-containing compounds with logP > 3) .

Phenoxy Group Impact: The 3-methylphenoxy group in the target compound and NAPMA enhances aromatic interactions in receptor binding, as seen in NAPMA’s osteoclast inhibition .

Synthetic Challenges : Bulky substituents (e.g., isopropylphenyl in ) reduce yields (51–58%), whereas simpler chains (e.g., butyl in ) achieve higher yields (82%) .

Biological Activity

Overview of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

This compound is a synthetic compound that has been studied for its potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives containing furan and morpholine moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LinesIC50 (µM)Mechanism of Action
Compound AHEPG2, MCF71.18Apoptosis
Compound BSK-MEL-5, MDA-MB-4680.67Cell Cycle Arrest

Antimicrobial Activity

Some studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the furan ring is often associated with enhanced antimicrobial activity against various pathogens, including bacteria and fungi.

Neuroprotective Effects

The morpholine component is known for its neuroprotective effects in certain contexts. Research has indicated that morpholine-containing compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Properties : A study conducted by Zhang et al. synthesized several furan-based compounds and evaluated their anticancer activity against multiple cell lines. The results showed significant inhibition rates, suggesting a promising avenue for further research.
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of morpholine derivatives, demonstrating their potential to prevent neuronal cell death in models of oxidative stress.

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